Levlofexidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

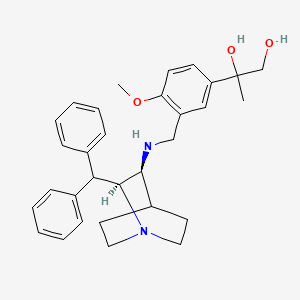

Levlofexidine hydrochloride is a centrally acting alpha2-adrenergic receptor agonist. It is primarily used for the symptomatic treatment of acute opioid withdrawal syndrome to facilitate abrupt opioid discontinuation in adults . This compound is a non-opioid medication that helps reduce the physical symptoms associated with opioid withdrawal .

Preparation Methods

The synthesis of levlofexidine hydrochloride involves multiple steps. One common synthetic route includes the reaction of ®-(-)-2-(2,6-dichlorophenoxy)propionamide with trimethoxonium tetrafluoroborate in dichloromethane for 36 hours. This is followed by the addition of ethylenediamine at 0-20°C. The resulting solution is then warmed to room temperature, diluted with absolute ethanol, and evaporated to dryness. The residue is partitioned between aqueous potassium carbonate and dichloromethane, and the organic layer is dried and evaporated under reduced pressure. Recrystallization from boiling hexanes yields pure this compound .

Chemical Reactions Analysis

Levlofexidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Scientific Research Applications

Levlofexidine hydrochloride has several scientific research applications:

Chemistry: It is used as a reference compound in the study of alpha2-adrenergic receptor agonists.

Biology: It is used in research related to the sympathetic nervous system and its regulation.

Mechanism of Action

Levlofexidine hydrochloride exerts its effects by binding to alpha2-adrenergic receptors in the central nervous system. This binding reduces the release of norepinephrine, a hormone similar to adrenaline, which contributes to the symptoms of opioid withdrawal. By decreasing norepinephrine release, this compound helps alleviate symptoms such as chills, sweating, stomach cramps, muscle pain, and runny nose .

Comparison with Similar Compounds

Levlofexidine hydrochloride is structurally and functionally similar to clonidine, another alpha2-adrenergic receptor agonist used for treating opioid withdrawal symptoms. Both compounds contain an imidazoline ring and a 2,6-dichlorinated phenyl ring. this compound is considered to have fewer side effects and is more economical compared to clonidine . Other similar compounds include guanfacine and tizanidine, which also act on alpha2-adrenergic receptors but are used for different medical conditions .

Properties

CAS No. |

87038-06-0 |

|---|---|

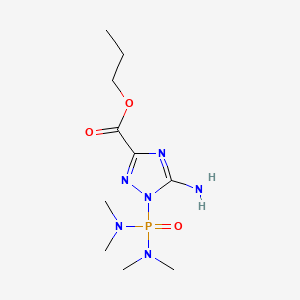

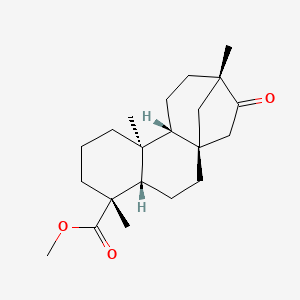

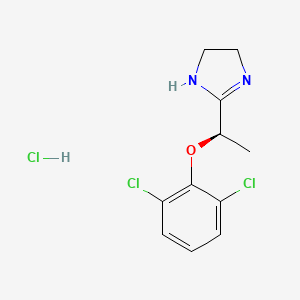

Molecular Formula |

C11H13Cl3N2O |

Molecular Weight |

295.6 g/mol |

IUPAC Name |

2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/t7-;/m1./s1 |

InChI Key |

DWWHMKBNNNZGHF-OGFXRTJISA-N |

Isomeric SMILES |

C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.